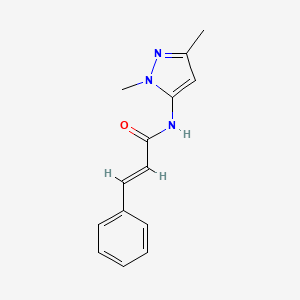

N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2,5-dimethylpyrazol-3-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-11-10-13(17(2)16-11)15-14(18)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,18)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZSUDXXSVHRJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolism of the 1,3 Dimethyl 1h Pyrazole Moiety:the Pyrazole Ring and Its Methyl Substituents Are Likely Sites for Phase I Metabolism.

Oxidation of Methyl Groups: The methyl groups at the N1 and C3 positions of the pyrazole (B372694) ring are susceptible to oxidation by CYP enzymes, leading to the formation of hydroxymethyl and subsequently carboxylic acid metabolites.

Ring Hydroxylation: The pyrazole ring itself can undergo hydroxylation at the C4 position, a common metabolic pathway for pyrazole-containing compounds.

N-Demethylation: The N-methyl group could be a target for N-dealkylation, resulting in a secondary amine.

Metabolism of the Cinnamamide Moiety:the Cinnamamide Portion of the Molecule Also Offers Several Sites for Metabolic Transformation.

Aromatic Hydroxylation: The phenyl ring of the cinnamoyl group is a prime candidate for hydroxylation, typically at the para-position, by CYP enzymes. This is a common metabolic route for many aromatic compounds.

Epoxidation of the Alkene Double Bond: The double bond in the cinnamoyl linker can be metabolized via epoxidation, followed by hydrolysis to a diol.

Amide Bond Hydrolysis: The amide linkage is a potential site for hydrolysis by amidase enzymes, which would cleave the molecule into 1,3-dimethyl-1H-pyrazol-5-amine and cinnamic acid. Cinnamic acid would then enter its own metabolic pathways.

Involvement of Cytochrome P450 Isoforms

Computational models can predict which specific CYP isoforms are most likely to metabolize a given compound. researchgate.net For a molecule like N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide, which contains multiple potential sites for oxidation, it is probable that several CYP isoforms are involved. The most common drug-metabolizing enzymes, such as CYP3A4, CYP2D6, and CYP2C9, are likely to play a role. The prediction of which isoform is dominant would depend on the specific electronic and steric properties of the molecule and how it fits into the active sites of these enzymes.

Predicted Metabolites

Based on the predicted metabolic pathways, a number of potential metabolites can be postulated. These would include hydroxylated derivatives, N-demethylated products, and products of amide bond cleavage. The relative abundance of these metabolites would be determined by the lability of the different sites on the molecule to enzymatic attack. Computational tools can provide a "site lability" score to rank the likelihood of metabolism at different atomic positions. researchgate.net

Data on Predicted Metabolic Stability

While a qualitative prediction of metabolic pathways is possible based on structural analogy, quantitative predictions of metabolic stability parameters, such as intrinsic clearance (CLint) and half-life (t½), require specific computational models and software. As no dedicated computational studies for this compound have been published in the available literature, a quantitative data table cannot be provided at this time. Such a table would typically be generated using specialized software that calculates these parameters based on the compound's structure.

Table 1: Predicted Metabolic Stability Parameters (Illustrative)

| Parameter | Predicted Value | Prediction Method |

| Intrinsic Clearance (CLint) | Data not available | In silico modeling |

| Half-life (t½) | Data not available | In silico modeling |

| Primary Metabolizing CYP Isoform | Data not available | In silico modeling |

This table is illustrative. No specific quantitative data for this compound has been found in the public domain.

Spectrum of Biological Activities Non Clinical and Molecular Target Identification

Investigation of Antifungal Activities

Research into pyrazole-5-yl-amide derivatives incorporating cinnamamide (B152044) structural fragments has identified this class of compounds as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) for agricultural use. nih.gov

A series of pyrazole-5-yl-amide derivatives with cinnamamide fragments demonstrated a range of inhibitory activities against various phytopathogenic fungi. nih.gov Certain derivatives showed particularly potent activity against Valsa mali, the fungus responsible for apple canker. nih.govacs.org

Notably, compounds from this series, designated G22, G28, G34, G38, and G39, exhibited excellent in vitro antifungal efficacy against Valsa mali. nih.govacs.org The activity of these compounds was found to be significantly more potent than the commercial fungicide boscalid (B143098) and approached the efficacy of the specialty control drug tebuconazole (B1682727). nih.govacs.org For instance, compound G22 registered an EC₅₀ value of 0.48 mg/L against V. mali, compared to 2.80 mg/L for boscalid. nih.gov

| Compound | EC₅₀ (mg/L) |

|---|---|

| G22 | 0.48 |

| G28 | 0.86 |

| G34 | 0.57 |

| G38 | 0.73 |

| G39 | 0.87 |

| Boscalid (Control) | 2.80 |

| Tebuconazole (Control) | 0.30 |

EC₅₀: The half maximal effective concentration. Data sourced from a 2023 study on pyrazole-5-yl-amide derivatives. nih.gov

In vivo testing on plant models has substantiated the in vitro findings. Specifically, compounds G22 and G34 from the pyrazole-cinnamamide series demonstrated significant protective and curative effects against Valsa mali in apple tree models. nih.govacs.org

| Compound | Application Concentration (mg/L) | Observed Effect |

|---|---|---|

| G22 | 40 | Excellent protective and curative effects |

| G34 | 40 | Excellent protective and curative effects |

Data sourced from a 2023 study on pyrazole-5-yl-amide derivatives. nih.govacs.org

Further investigations using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) indicated that these compounds may exert their antifungal effect by disrupting the normal morphology and cellular ultrastructure of the V. mali mycelia. nih.gov

Exploration of Antimicrobial Properties

A review of the scientific literature did not yield specific studies evaluating the antibacterial activity of this compound. While the broader class of pyrazole (B372694) derivatives has been investigated for antibacterial properties against various bacterial strains, specific data for the target compound is not available. nih.govmdpi.com

Specific non-clinical studies assessing the antimycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial species could not be identified in a review of available literature. While pyrazole-containing compounds are an area of interest in the development of novel anti-tubercular agents, research has focused on other structural derivatives. researchgate.netnih.gov

Assessment of Antiproliferative and Anticancer Activities (Non-Clinical)

A thorough review of non-clinical research literature did not identify specific studies that assessed the antiproliferative or anticancer activities of this compound. The anticancer potential of the pyrazole scaffold is well-documented, with numerous derivatives being investigated against various cancer cell lines; however, data specifically pertaining to the cinnamamide derivative of 1,3-dimethyl-1H-pyrazole is not presently available. nih.govmdpi.com

Activity against Various Cancer Cell Lines (e.g., HepG2, MCF-7)

Numerous studies have highlighted the cytotoxic potential of pyrazole derivatives against a panel of human cancer cell lines. While research on the exact this compound is specific, the broader class of pyrazole amides and conjugates has shown significant activity.

For instance, certain novel pyrazolyl pyridine (B92270) conjugates have demonstrated potent cytotoxicity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. One notable compound exhibited IC₅₀ values of 0.18 µM against HepG2 cells and 0.34 µM against MCF-7 cells. researchgate.net Other related pyrazole derivatives have also shown inhibitory effects against these cell lines, as well as against lung carcinoma (A549) and colorectal carcinoma (DLD-1). nih.gov One study found a benzimidazole (B57391) derivative to be highly effective against HepG2 and A549 cancer cells with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. nih.gov

The anti-proliferative activity of these compounds is often linked to their ability to interfere with key cellular processes. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the dimethyl-pyrazole core, have shown submicromolar antiproliferative activity and were found to modulate autophagy and reduce mTORC1 activity, a central regulator of cell growth. jmchemsci.commdpi.com

Table 1: Cytotoxicity of Related Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolyl Pyridine Conjugate (Comp. 9) | HepG2 | 0.18 | researchgate.net |

| Pyrazolyl Pyridine Conjugate (Comp. 9) | MCF-7 | 0.34 | researchgate.net |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | nih.gov |

| Benzimidazole Derivative (se-182) | A549 | 15.80 | nih.gov |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116 | 0.39 | researchgate.net |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | MCF-7 | 0.46 | researchgate.net |

Cytotoxicity Assessment in Non-Cancerous Cell Lines (for selectivity)

A critical aspect of developing potential therapeutic agents is ensuring selectivity, meaning the compound should be significantly more toxic to cancer cells than to healthy, non-cancerous cells. Studies on pyrazole derivatives have addressed this by testing their cytotoxicity on normal cell lines. For example, a study involving pyrazole and pyrimidine (B1678525) derivatives evaluated their toxicity against VERO cells (from monkey kidney). The derivatives exhibited good selectivity, with IC₅₀ values in the range of 48.29–59.70 μM against VERO cells, which is considerably higher than the concentrations required for activity against cancer cell lines, indicating a favorable selectivity profile. researchgate.net

Enzyme Inhibition Studies and Mechanistic Hypotheses

The biological activities of this compound and related compounds are often traced back to their ability to inhibit specific enzymes, thereby disrupting critical metabolic or signaling pathways.

Succinate Dehydrogenase (SDH) Inhibition

One of the most well-documented targets for pyrazole-amide derivatives is Succinate Dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain. A series of pyrazole-5-yl-amide derivatives incorporating a cinnamamide structure were synthesized and evaluated as potential SDH inhibitors. nih.gov These compounds were designed as agricultural fungicides, and bioassays confirmed that most of them exhibited varying degrees of inhibitory activity against tested fungi. nih.govmdpi.com Molecular docking simulations suggest that these compounds can bind to key amino acid residues like TRP173, SER39, and ARG43 within the SDH enzyme, explaining their mechanism of action. nih.gov This targeted inhibition of SDH disrupts cellular respiration, leading to cell death, which is the basis for their fungicidal action. mdpi.comnih.gov

Tyrosinase Inhibition

The cinnamamide scaffold is intrinsically linked to tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating pigmentation disorders. nih.gov While cinnamic acids themselves have low activity, less hydrophilic cinnamamide derivatives have been shown to be potent inhibitors of mushroom tyrosinase. nih.gov Docking simulations indicate that cinnamamides can bind strongly to the active site of tyrosinase. nih.gov Furthermore, pyrazole derivatives have also been identified as promising candidates for tyrosinase inhibition. The combination of the pyrazole and cinnamamide moieties suggests a strong potential for this compound to act as a tyrosinase inhibitor.

Other Enzyme Systems (e.g., Kinases, Proteases)

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Various pyrazole-based molecules have been developed as potent inhibitors of a range of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Cyclin-Dependent Kinases (CDKs): New diphenyl-1H-pyrazoles have been screened for CDK2 inhibition, with some compounds showing activity in the nanomolar range, comparable to reference inhibitors.

Aurora Kinases: The 3-aminopyrazole (B16455) moiety is a core component of several Aurora kinase inhibitors, which play a critical role in cell division.

PIM-1 Kinase: Certain pyrazolyl pyridine conjugates have been identified as inhibitors of PIM-1 kinase, a promising target in oncology. researchgate.net

mTORC1: As mentioned previously, pyrazole derivatives have been shown to reduce the activity of mTORC1, a kinase that is a central controller of cell growth and metabolism. jmchemsci.com

Other Reported Biological Activities (e.g., Antioxidant, GIRK channel activation)

Beyond anti-proliferative and enzyme-inhibiting activities, the pyrazole-cinnamamide structural class has been associated with other biological functions.

GIRK Channel Activation: A series of 1H-Pyrazol-5-yl derivatives have been identified as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype which is common in the brain. These channels are key effectors in cellular signaling pathways and are potential targets for numerous indications, including pain and epilepsy.

Antioxidant Activity: Pyrazole derivatives have been investigated for their antioxidant properties. mdpi.com In vitro radical scavenging assays have confirmed the antioxidant potential of various pyrazole hydrazones and amides. mdpi.com The antioxidant activity is often attributed to the hydrogen-donating ability of the pyrazole ring's NH proton. Studies using DPPH and other radical scavenging assays have shown that some pyrazole derivatives exhibit excellent antioxidant activity, sometimes comparable to standards like ascorbic acid.

Mechanistic Elucidation and Molecular Interaction Studies

Investigation of Cellular Mechanisms of Action

The cellular effects of N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide and its closely related analogues have been a subject of recent scientific inquiry, particularly within the context of its antifungal properties. These investigations have centered on its influence on fundamental cellular processes vital for fungal growth and survival.

Impact on Cellular Respiration and Metabolic Pathways

The primary mechanism of action identified for this compound is its role as a succinate (B1194679) dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, the compound effectively disrupts cellular respiration, leading to a halt in energy production (ATP synthesis) and an accumulation of succinate. This disruption of the metabolic pathway is a key factor in its fungicidal efficacy.

A study on pyrazole-5-yl-amide derivatives containing cinnamamide (B152044) fragments highlighted that these compounds are potential SDH inhibitors. The research demonstrated that variations of this core structure exhibit significant inhibitory activity against the tested fungi. While specific quantitative data for this compound was not detailed in the abstract, the class of compounds it belongs to shows potent inhibition of this vital respiratory enzyme.

Below is a table summarizing the in vitro antifungal activity of a closely related analogue, compound G22 ((E)-N-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-(2,4-dichlorophenyl)acrylamide), against various plant pathogenic fungi, illustrating the potential efficacy of this chemical class.

| Fungus | EC50 (mg/L) |

| Valsa mali | 0.48 |

| Sclerotinia sclerotiorum | 1.23 |

| Botrytis cinerea | 2.89 |

| Fusarium graminearum | 5.76 |

| Rhizoctonia solani | >50 |

| Phytophthora capsici | >50 |

Data for a closely related analogue from a study on pyrazole-5-yl-amide derivatives containing cinnamamide structural fragments.

Effects on Cellular Morphology and Integrity (e.g., mycelium damage)

The inhibition of cellular respiration and metabolic function by this compound and its analogues leads to significant detrimental effects on fungal cellular morphology and integrity. Research has shown that treatment with these compounds can cause noticeable damage to the mycelium, the vegetative part of a fungus consisting of a network of fine white filaments (hyphae).

Modulation of Cell Cycle Progression and Apoptosis Induction

Currently, there is no specific research available that details the effects of this compound on the modulation of cell cycle progression or the induction of apoptosis in fungal or other cell types.

Interference with Specific Biological Pathways (e.g., mTORC1, autophagy, microtubule assembly, brassinosteroid biosynthesis)

There is currently no available scientific literature that investigates the interference of this compound with specific biological pathways such as mTORC1, autophagy, microtubule assembly, or brassinosteroid biosynthesis.

Identification of Molecular Targets and Binding Sites

The identification of the precise molecular targets and the nature of the ligand-target interactions are fundamental to understanding the mechanism of action of this compound.

Ligand-Target Interactions based on Biological Assays

Biological assays have been instrumental in confirming succinate dehydrogenase as the primary molecular target for this class of compounds.

Succinate Dehydrogenase Inhibition: Enzymatic assays have demonstrated that pyrazole-5-yl-amide derivatives containing the cinnamamide moiety effectively inhibit the activity of SDH. The inhibitory concentration (IC50) values obtained from these assays quantify the potency of the compounds. For instance, a closely related analogue, compound G22, exhibited a strong inhibitory effect on the SDH enzyme.

Molecular docking studies have provided further insights into the ligand-target interactions. These computational models suggest that compounds of this class bind to the ubiquinone-binding (Qp) site of the SDH complex. The cinnamamide and pyrazole (B372694) moieties of the molecule are predicted to form key interactions with amino acid residues within this binding pocket. These interactions may include hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site and prevent the natural substrate, ubiquinone, from binding, thus inhibiting the enzyme's function.

Allosteric Modulation vs. Orthosteric Binding

The available evidence for structurally similar compounds strongly suggests an orthosteric binding mechanism. Orthosteric binding involves the inhibitor competing with the natural substrate (succinate) for the active site of the enzyme. Molecular docking studies of pyrazole-5-yl-amide derivatives with cinnamamide fragments have shown that these compounds occupy the succinate-binding site of the SDH enzyme. acs.orgnih.gov There is currently no evidence to suggest that this compound or its close analogs function via allosteric modulation, which would involve binding to a site distinct from the active site to induce a conformational change in the enzyme. The inhibitory action is a direct result of blocking the active site, preventing the catalytic function of SDH.

Molecular Recognition Principles Governing this compound Activity

The molecular recognition principles that govern the activity of this compound can be inferred from the structure-activity relationships and molecular docking studies of its analogs. The binding of these compounds to the active site of succinate dehydrogenase is a highly specific interaction mediated by a combination of hydrogen bonds and hydrophobic interactions.

Molecular docking analyses of potent antifungal pyrazole-5-yl-amide derivatives have identified key amino acid residues within the SDH binding pocket that are crucial for their inhibitory activity. nih.govnih.gov These interactions typically involve:

Hydrogen Bonding: The amide linkage and other polar groups on the inhibitor molecule can form hydrogen bonds with polar amino acid residues in the active site, such as serine, threonine, and tyrosine. These bonds are critical for anchoring the inhibitor in the correct orientation.

π-π Stacking: The aromatic systems of the inhibitor can also participate in π-π stacking interactions with the aromatic side chains of amino acids like tyrosine and phenylalanine, further stabilizing the enzyme-inhibitor complex.

For a series of pyrazole-5-yl-amide derivatives containing cinnamamide fragments, it was found that the potency of the antifungal activity was closely linked to the nature and position of substituents on the cinnamamide ring. This highlights the importance of the electronic and steric properties of the molecule in achieving optimal binding to the SDH active site.

The following table summarizes the in vitro antifungal activities of several pyrazole-5-yl-amide derivatives against Valsa mali, demonstrating the structure-activity relationship.

| Compound | EC50 (mg/L) |

| G22 | 0.48 |

| G28 | 0.86 |

| G34 | 0.57 |

| G38 | 0.73 |

| G39 | 0.87 |

| Boscalid (B143098) (Control) | 2.80 |

| Tebuconazole (B1682727) (Control) | 0.30 |

Data sourced from a study on pyrazole-5-yl-amide derivatives as potential succinate dehydrogenase inhibitors. nih.gov

The data indicates that several of the synthesized compounds exhibit significantly more potent antifungal activity than the commercial fungicide boscalid, a known SDH inhibitor. This underscores the potential of the pyrazole-cinnamamide scaffold in the development of new antifungal agents.

Structure Activity Relationship Sar and Rational Design Principles

Elucidation of Key Structural Features for Enhanced Biological Activity

The biological efficacy of N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide and its analogs is intricately linked to the specific arrangement and nature of their constituent parts. Both the cinnamamide (B152044) and the pyrazole (B372694) fragments play pivotal roles in the interaction with biological targets, and modifications to either can significantly impact activity. nih.govacs.orgmdpi.com

Importance of the Cinnamamide Moiety for Activity

The cinnamamide scaffold is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Its importance in the context of this compound analogs lies in its ability to act as a versatile template for molecular design. nih.gov The α,β-unsaturated amide system within the cinnamamide moiety is a key feature, often participating in crucial interactions with biological targets. nih.gov

In a study on novel 5-phenyl-1H-pyrazol cinnamamide derivatives as potential tubulin polymerization inhibitors, the cinnamamide portion of the molecule was found to be essential for activity. nih.gov The spatial orientation of the phenyl ring and the amide group, dictated by the double bond, influences how the molecule fits into the binding site of its target protein. nih.govebi.ac.uk

Significance of the 1,3-dimethyl-1H-pyrazole Moiety for Activity

The pyrazole ring system is another privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds. mdpi.comnih.govresearchgate.netnih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. nih.govnih.govresearchgate.netsemanticscholar.org

Role of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogs can be finely tuned by introducing various substituents on both the cinnamoyl and pyrazole rings. These substitutions can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. mdpi.comnih.gov

The electronic nature of substituents on the phenyl ring of the cinnamamide moiety can significantly impact biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring and the conjugated system, which in turn affects binding interactions. nih.gov

For instance, in a series of 5-phenyl-1H-pyrazol cinnamamide derivatives, the introduction of methoxy (B1213986) (an EDG) and halogen (an EWG) substituents on the cinnamoyl phenyl ring led to varied inhibitory activities against tubulin polymerization. nih.gov The following table illustrates the effect of different substituents on the inhibitory concentration (IC50) of these compounds.

| Compound | Substituent (R) on Cinnamoyl Phenyl Ring | IC50 (μM) for Tubulin Inhibition |

| 5a | H | >10 |

| 5b | 2-OCH3 | 3.45 |

| 5c | 3-OCH3 | 2.13 |

| 5d | 4-OCH3 | 1.89 |

| 5e | 2-F | 2.56 |

| 5f | 3-F | 1.78 |

| 5g | 4-F | 1.54 |

| 5h | 2-Cl | 2.11 |

| 5i | 3-Cl | 1.43 |

| 5j | 4-Cl | 1.02 |

| 5k | 2-Br | 1.98 |

| 5l | 3-Br | 1.32 |

| 5m | 4-Br | 1.21 |

Data sourced from Wang et al., European Journal of Medicinal Chemistry, 2015. nih.gov

As shown in the table, compounds with electron-withdrawing groups such as halogens at the para-position of the phenyl ring (e.g., 5j, 5m) exhibited the most potent activity. This suggests that a reduction in electron density on the phenyl ring may be favorable for the interaction with the target.

The size and spatial arrangement of substituents, or steric effects, play a crucial role in determining how well a molecule fits into its biological target. rsc.org Bulky substituents can cause steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient interaction. nih.gov

In the same series of 5-phenyl-1H-pyrazol cinnamamide derivatives, the position of the substituent on the phenyl ring had a notable impact on activity, which can be attributed to steric factors. nih.gov Generally, para-substituted compounds displayed higher potency compared to their ortho- and meta-substituted counterparts. This suggests that the binding pocket of the target may be more accommodating to substituents at the para-position. nih.gov

The following table demonstrates the influence of substituent position on the IC50 values.

| Compound | Substituent (Position) | IC50 (μM) for Tubulin Inhibition |

| 5b | 2-OCH3 | 3.45 |

| 5c | 3-OCH3 | 2.13 |

| 5d | 4-OCH3 | 1.89 |

| 5e | 2-F | 2.56 |

| 5f | 3-F | 1.78 |

| 5g | 4-F | 1.54 |

| 5h | 2-Cl | 2.11 |

| 5i | 3-Cl | 1.43 |

| 5j | 4-Cl | 1.02 |

Data sourced from Wang et al., European Journal of Medicinal Chemistry, 2015. nih.gov

While a detailed quantitative structure-activity relationship (QSAR) study specifically for this compound is not available in the provided context, the general principle holds that an optimal balance of hydrophilicity and lipophilicity is required for good biological activity. nih.gov For instance, highly lipophilic compounds may exhibit poor solubility and be prone to non-specific binding, while highly hydrophilic compounds may have difficulty crossing biological membranes. nih.gov The introduction of halogen atoms, as seen in the more potent compounds in the tables above, generally increases lipophilicity, which may contribute to their enhanced activity, suggesting that a certain degree of lipophilicity is beneficial for the interaction with the target. nih.gov

Computational SAR Studies (QSAR, Machine Learning)

Comprehensive searches of chemical and biological databases yielded no specific Quantitative Structure-Activity Relationship (QSAR) models or machine learning studies focused on this compound.

Development of Quantitative Structure-Activity Relationship Models

There are no published studies detailing the development of QSAR models specifically for this compound. Such a study would typically involve the synthesis of a series of related compounds, evaluation of their biological activity, and the subsequent correlation of this activity with various calculated molecular descriptors. The absence of such a study indicates this specific area of research has not been explored.

Predictive Modeling for Novel this compound Analogues

In line with the lack of QSAR models, there is no information on the use of predictive modeling or machine learning techniques to design novel analogues of this compound. These advanced computational methods rely on existing datasets of active and inactive compounds to train algorithms that can then predict the activity of new, untested molecules. Without foundational biological activity data for a series of analogues, the application of these predictive tools is not feasible.

Design Hypotheses for Next-Generation this compound Derivatives

There are no documented design hypotheses in the scientific literature for creating next-generation derivatives of this compound. Rational drug design for new chemical entities typically builds upon an understanding of the structure-activity relationships and the molecular target of a lead compound. Without this foundational knowledge, the formulation of specific design strategies for improved efficacy or other properties remains speculative. Research on related pyrazole-containing compounds suggests that modifications to the phenyl ring of the cinnamamide moiety and substitutions on the pyrazole ring are common strategies for altering biological activity, but these general principles have not been specifically applied to or tested on the this compound scaffold in any published research.

Computational and Theoretical Investigations of N 1,3 Dimethyl 1h Pyrazol 5 Yl Cinnamamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. These studies are instrumental in understanding the binding mode and affinity of ligands like pyrazole-5-yl-amide derivatives containing cinnamamide (B152044) fragments.

Molecular docking analyses have been employed to study pyrazole-5-yl-amide derivatives, identifying their potential binding sites within target enzymes. For instance, in studies targeting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, these compounds are predicted to bind within the ubiquinone-binding (Qp) site. This pocket is the known binding location for many commercial SDHI fungicides. The binding pocket is typically formed by specific subunits of the enzyme complex, creating a defined space where the inhibitor can lodge and exert its effect. The analysis of related pyrazole (B372694) derivatives targeting other proteins, such as Bcl-2, similarly focuses on identifying key binding grooves essential for protein function. rsc.org

The stability of the ligand-target complex is determined by a network of intermolecular interactions. For pyrazole-cinnamamide derivatives docked into the SDH enzyme, the binding mode is stabilized by several key interactions. nih.gov

Hydrogen Bonding: The amide bridge, a common feature in these molecules, often acts as a crucial hydrogen bond donor and acceptor. For example, the N-H group of the amide can form a hydrogen bond with the side chain of a serine residue, while the carbonyl oxygen (C=O) can interact with an arginine residue within the binding pocket. In the crystal structure of related pyrazole compounds, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are observed, highlighting the importance of this interaction type for the molecular architecture. nih.gov

Hydrophobic Interactions: The dimethyl-pyrazole ring and the phenyl group of the cinnamamide moiety are typically involved in hydrophobic interactions with nonpolar residues in the binding site, such as proline, isoleucine, and alanine. These interactions help to anchor the ligand securely within the pocket.

Pi-stacking: The aromatic rings present in the ligand (both the pyrazole and the phenyl group) can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like tyrosine or phenylalanine in the target protein.

A summary of typical interactions observed in docking studies of a representative pyrazole-cinnamamide analog (G22) with Succinate Dehydrogenase is presented below. nih.gov

| Interaction Type | Ligand Moiety | Protein Residue Example |

| Hydrogen Bonding | Amide N-H | SER |

| Hydrogen Bonding | Amide C=O | ARG |

| Hydrophobic Interaction | Phenyl Ring | PRO, ILE |

| Hydrophobic Interaction | Pyrazole Ring | ALA |

| Pi-Stacking | Phenyl Ring | TYR |

To validate the predicted binding modes and to understand the potential efficacy of new compounds, docking results are often compared with those of known, potent inhibitors. In the context of SDH inhibitors, pyrazole-cinnamamide derivatives have been compared to the commercial fungicide boscalid (B143098). nih.gov Docking studies revealed that these novel compounds can adopt a binding mode very similar to that of boscalid within the Qp site of the SDH enzyme. nih.gov This includes occupying the same general space and forming interactions with a similar set of amino acid residues. This similarity in binding suggests that the pyrazole-cinnamamide scaffold is a promising framework for developing effective SDH inhibitors. nih.gov

Similarly, in studies of other pyrazole derivatives, comparisons are made to established modulators or inhibitors. For example, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides were evaluated against the known allosteric antagonist MPEP for the mGluR5 receptor, revealing distinct substitution patterns for optimal activity. elsevierpure.com

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the movement and conformational changes of the system over time.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be achieved through the rotation of single bonds. For a flexible molecule like N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide, rotations can occur around the bonds connecting the pyrazole ring to the amide linker and the amide to the cinnamoyl group.

Theoretical calculations on related structures have been used to identify the most stable conformers (i.e., those with the lowest energy). iu.edu.sa These studies indicate that the planarity of the cinnamamide group and the relative orientation of the pyrazole and phenyl rings are critical factors. The presence of substituents can significantly influence the preferred conformation due to steric hindrance or electronic effects. mdpi.com For pyrazole-5-yl-amide derivatives, theoretical calculations have suggested that the terminal group of the molecule may be a key region influencing its biological activity, underscoring the importance of its conformational positioning. nih.gov

MD simulations of the ligand-receptor complex, initiated from a docked pose, are used to assess the stability of the binding and to observe how the ligand and protein adapt to each other. These simulations can confirm whether the key intermolecular interactions identified in docking are maintained over time. For related pyrazole systems, MD simulations have been used to verify the stability of the ligand within the binding pocket. nih.gov The simulations can reveal subtle changes in the ligand's position, fluctuations in the protein's structure, and the role of water molecules in mediating interactions, providing a more complete picture of the binding event than docking alone.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular properties of this compound. These computational approaches are instrumental in elucidating the electronic structure, reactivity, and conformational preferences of the molecule.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. For this compound, the MEP map would likely reveal electronegative regions (typically colored in shades of red and yellow) concentrated around the oxygen and nitrogen atoms of the cinnamamide and pyrazole moieties, respectively. These areas represent potential sites for electrophilic attack. Conversely, electropositive regions (indicated by shades of blue) would be expected around the hydrogen atoms, signifying locations susceptible to nucleophilic attack. This charge distribution analysis is crucial for predicting the molecule's intermolecular interactions and reactivity patterns. DFT studies on similar pyrazole-containing compounds have confirmed that the MEP surface effectively depicts the electronic density and helps in identifying electrophilic and nucleophilic characters. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich cinnamoyl and pyrazole ring systems, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the conjugated system of the molecule. Quantum chemical calculations on analogous pyrazole derivatives have shown that a small energy gap is indicative of significant chemical reactivity and potential biological activity. researchgate.net The specific energy values for HOMO, LUMO, and the energy gap would require dedicated DFT calculations.

| Parameter | Predicted Significance for this compound |

| HOMO Energy | Indicates the electron-donating capacity, likely centered on the pyrazole and cinnamoyl moieties. |

| LUMO Energy | Represents the electron-accepting ability, distributed across the conjugated system. |

| HOMO-LUMO Gap | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational energy landscape analysis involves mapping the potential energy of a molecule as a function of its rotatable bonds. For this compound, key rotations would occur around the amide bond and the single bonds connecting the pyrazole ring to the cinnamamide moiety.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) (Excluding Toxicity)researchgate.net

In silico ADME prediction has become an indispensable tool in the early stages of drug discovery, allowing for the computational assessment of a compound's pharmacokinetic properties. These predictions help to identify potential liabilities and guide the optimization of lead compounds.

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the drug that reaches the systemic circulation unchanged. Several computational models, such as Lipinski's Rule of Five, are used to predict the likelihood of good oral bioavailability. These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, an in silico assessment would involve calculating these key descriptors. Based on its structure, it is anticipated to have a molecular weight under 500, a calculated logP within an acceptable range, and a reasonable number of hydrogen bond donors and acceptors. Therefore, it is likely to comply with Lipinski's rules, suggesting a good potential for oral bioavailability. Studies on other pyrazole derivatives have shown that they often possess good oral bioavailability. researchgate.netnih.gov

| Lipinski's Rule of Five Parameter | Predicted Value for this compound | Implication for Oral Bioavailability |

| Molecular Weight | < 500 g/mol | Favorable |

| LogP (Lipophilicity) | 1-3 (estimated) | Favorable |

| Hydrogen Bond Donors | 1 (Amide N-H) | Favorable |

| Hydrogen Bond Acceptors | 3 (Amide C=O, Pyrazole N) | Favorable |

Permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB), is another crucial factor for drug efficacy. In silico models can predict a compound's permeability based on its physicochemical properties. For instance, polar surface area (PSA) is a commonly used descriptor, with values typically below 140 Ų being associated with good cell permeability.

The predicted PSA for this compound would be calculated based on the contributions of its polar atoms (oxygen and nitrogen). It is expected to fall within a range conducive to good membrane permeability. However, specific predictions regarding BBB penetration would require more sophisticated models, as compounds with high PSA and multiple hydrogen bond donors are less likely to cross the BBB. In silico ADME studies of similar pyrazole-containing compounds have indicated good gastrointestinal absorption but limited ability to penetrate the blood-brain barrier. researchgate.net

| ADME Parameter | Predicted Characteristic for this compound |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate |

| Polar Surface Area (PSA) | Within acceptable range for permeability |

Metabolic Stability Predictions

Computational and theoretical investigations into the metabolic stability of this compound provide crucial insights into its pharmacokinetic profile. In the absence of direct experimental data for this specific molecule, predictive models based on its structural motifs—a substituted pyrazole ring and a cinnamamide moiety—are employed to forecast its metabolic fate. These in silico methods help to identify potential sites of metabolism and the enzymes likely responsible for the compound's biotransformation.

The metabolic breakdown of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduces or exposes functional groups, typically through oxidation, reduction, or hydrolysis. nih.gov Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov

Predicted Metabolic Pathways

For this compound, several metabolic pathways can be predicted based on its chemical structure. The molecule presents multiple potential sites for enzymatic attack.

Future Perspectives and Research Trajectories for N 1,3 Dimethyl 1h Pyrazol 5 Yl Cinnamamide

Development of Advanced Synthetic Methodologies

The efficient and sustainable synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide is paramount for its future development. Moving beyond traditional batch synthesis, researchers are poised to explore greener and more automated techniques.

Green Chemistry Approaches to Synthesis

Future synthetic strategies will likely prioritize environmentally benign methodologies. This includes the use of greener solvents, such as water or ethanol, and the potential for catalyst-driven reactions to minimize waste and energy consumption. nih.govresearchgate.netsemanticscholar.org One-pot synthesis, where multiple reaction steps are carried out in a single vessel, presents a promising avenue for improving efficiency and reducing the environmental footprint of the synthesis process. chemrxiv.orgresearchgate.net The development of novel nanocatalysts could also offer high activity and selectivity in the synthesis of pyrazole-containing compounds. nih.govresearchgate.netsemanticscholar.org

Flow Chemistry and Automated Synthesis Techniques

The adoption of flow chemistry offers a paradigm shift from conventional batch processing. Continuous-flow reactors can provide superior control over reaction parameters, leading to higher yields, improved safety, and the potential for rapid library synthesis. mdpi.commdpi.com This is particularly advantageous for optimizing reaction conditions and for the large-scale production of this compound and its derivatives. Automated synthesis platforms, integrated with flow chemistry, could further accelerate the discovery of new analogues with enhanced biological activities by enabling high-throughput synthesis and screening.

Integration with Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which assesses the effects of a compound on cellular or organismal behavior without a preconceived target, is a powerful tool for discovering novel biological activities. Subjecting this compound to a diverse range of phenotypic assays could uncover unexpected therapeutic potentials. Following a positive "hit" in a phenotypic screen, target deconvolution becomes a critical next step to identify the molecular target(s) responsible for the observed effect. Techniques such as affinity chromatography, proteomics, and genetic approaches will be instrumental in elucidating the mechanism of action of this compound.

Exploration of Novel Biological Activities and Targets (Non-Clinical)

The pyrazole (B372694) and cinnamamide (B152044) scaffolds are present in a wide array of biologically active molecules. This suggests that this compound could possess a range of non-clinical biological activities worth investigating.

| Potential Biological Activity | Relevant Scaffold/Derivative Information |

| Antifungal | Pyrazole-5-yl-amide derivatives containing cinnamamide have shown potential as succinate (B1194679) dehydrogenase inhibitors with antifungal properties. nih.gov |

| Anticancer | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated antiproliferative activity and effects on mTORC1 and autophagy. nih.govnih.gov |

| Neuroprotective | Cinnamic acid hybrids are being explored for their multi-target potential in Alzheimer's disease, exhibiting antioxidant and neuroprotective properties. mdpi.com |

| Enzyme Inhibition | Pyrazole derivatives have been identified as selective inhibitors of enzymes like HDAC6. nih.gov |

| Receptor Modulation | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been shown to act as positive allosteric modulators of the mGluR5 receptor. nih.gov |

Future research should systematically screen this compound against a panel of enzymes and receptors to identify novel biological targets.

Multi-Targeting Approaches with this compound Scaffolds

The concept of multi-target-directed ligands is gaining traction in drug discovery, particularly for complex diseases like neurodegenerative disorders and cancer. mdpi.com The this compound scaffold is well-suited for this approach, as both the pyrazole and cinnamamide moieties can be readily functionalized to interact with multiple biological targets simultaneously. By strategically modifying the substituents on both the pyrazole and the cinnamoyl portions of the molecule, it may be possible to design novel compounds with tailored polypharmacology, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Application in Chemical Probe Development

A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway. Should this compound be found to have a specific and potent interaction with a novel biological target, it could serve as a valuable starting point for the development of a chemical probe. This would involve further optimization of its potency and selectivity, as well as the incorporation of a reporter tag or a reactive group for target engagement studies. Such a probe would be an invaluable tool for basic research, enabling a deeper understanding of complex biological processes.

Advanced Computational Methodologies for Design and Prediction

The future development of this compound and its analogs is increasingly reliant on advanced computational methodologies. These in silico approaches are pivotal for accelerating the design-synthesize-test-analyze cycle, offering predictive insights into molecular interactions, pharmacokinetic properties, and potential biological activities before committing to resource-intensive laboratory synthesis.

Molecular docking, a prominent computational technique, has been instrumental in understanding the binding modes of pyrazole-5-yl-amide derivatives, a class of compounds structurally related to this compound. For instance, in the exploration of pyrazole-5-yl-amide derivatives as potential succinate dehydrogenase (SDH) inhibitors, molecular docking analyses have been employed to predict the binding interactions within the active site of the SDH enzyme. These studies have successfully demonstrated that designed compounds can exhibit similar binding modes to established inhibitors, validating their potential as effective fungicides. nih.gov Such computational predictions are crucial for the rational design of new derivatives with enhanced inhibitory activity.

Theoretical calculations, including Density Functional Theory (DFT), are also being applied to elucidate the electronic properties and reactivity of these molecules. These calculations can help identify key structural features that influence biological activity. For example, theoretical studies on pyrazole-5-yl-amide derivatives have suggested that the terminal carboxylic acid group may be a critical region influencing their antifungal properties. nih.gov This level of molecular insight allows for more targeted chemical modifications to optimize the desired biological effect.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful tool for predicting the biological activity of novel compounds based on their physicochemical properties. While specific QSAR models for this compound are not yet extensively reported, the broader application of QSAR in the development of pyrazole-containing compounds for various therapeutic and agricultural applications is well-established. These models can guide the selection of substituents and structural modifications most likely to lead to improved potency and selectivity.

The integration of these computational tools—molecular docking, theoretical calculations, and QSAR—is expected to drive the future design of this compound analogs. This multi-faceted computational approach will enable a more efficient exploration of chemical space, leading to the identification of next-generation compounds with optimized properties.

| Computational Method | Application in Pyrazole Derivative Research | Reference |

| Molecular Docking | Predicting binding modes to target enzymes like succinate dehydrogenase (SDH). | nih.gov |

| Theoretical Calculations | Identifying key molecular regions influencing antifungal activity. | nih.gov |

Collaborative Research Endeavors in the Field

The advancement of research surrounding this compound and related pyrazole derivatives is significantly enhanced through collaborative research endeavors. These partnerships, often spanning multiple institutions and disciplines, are crucial for pooling expertise, resources, and diverse perspectives to tackle complex scientific challenges.

A notable example of such collaboration can be seen in the research on pyrazole-5-yl-amide derivatives for agricultural applications. The development of novel fungicides involves a multidisciplinary approach, bringing together experts in synthetic chemistry, mycology, computational modeling, and toxicology. The affiliation of researchers from institutions such as the Anhui Province Engineering Laboratory for Green Pesticide Development and Application and the School of Plant Protection at Anhui Agricultural University highlights the collaborative nature of this work. nih.gov Such partnerships are essential for translating fundamental chemical discoveries into practical applications, such as the development of low-risk, drug-resistant agricultural fungicides.

These collaborations often extend beyond national borders, fostering international cooperation to address global challenges in areas like food security and disease management. The sharing of data, methodologies, and research findings through joint publications and conferences accelerates the pace of discovery and innovation in the field.

Future progress in the study of this compound will likely be driven by the formation of new and the strengthening of existing research consortia. These consortia may bring together academic research groups, government laboratories, and private sector partners. By combining the strengths of each partner, these endeavors can more effectively navigate the complexities of drug discovery and development, from initial compound design and synthesis to preclinical and clinical evaluation. The collective effort facilitated by such collaborations is paramount for unlocking the full therapeutic or agrochemical potential of this compound and its derivatives.

| Collaborating Entities | Focus of Collaboration | Reference |

| Anhui Province Engineering Laboratory for Green Pesticide Development and Application & School of Plant Protection, Anhui Agricultural University | Development of novel agricultural succinate dehydrogenase inhibitor (SDHI) fungicides. | nih.gov |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves coupling a cinnamoyl chloride derivative with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions. Key steps include:

- Step 1: Activation of cinnamic acid using thionyl chloride (SOCl₂) or EDCl/HOBt for amide bond formation .

- Step 2: Reaction with 1,3-dimethyl-1H-pyrazol-5-amine in anhydrous DMF or THF at 0–25°C for 12–24 hours.

- Optimization: Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using molecular sieves to scavenge water can improve yields (reported 35–51% in analogous syntheses) . Monitor progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution).

Advanced: How can discrepancies in spectroscopic data (e.g., NMR shifts) for this compound be systematically resolved?

Answer:

Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:

- 1H NMR: Compare δ values under identical conditions (e.g., DMSO-d₆ vs. CDCl₃). For pyrazole protons, shifts between δ 6.2–6.5 ppm indicate conjugation effects .

- 13C NMR: The carbonyl (C=O) typically appears at δ 165–170 ppm; deviations >2 ppm suggest incomplete purification or residual solvents .

Advanced: What computational approaches are effective for predicting the bioactivity of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., SARS-CoV-2 Mpro, where pyrazole derivatives show inhibition ). Focus on hydrogen bonding with the pyrazole nitrogen and hydrophobic interactions with the cinnamoyl group.

- QSAR Modeling: Develop 2D/3D quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with in vitro enzyme inhibition assays (IC₅₀) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability in physiological conditions (e.g., water models, 310 K) .

Basic: How does the substitution pattern on the pyrazole ring influence the compound’s physicochemical properties?

Answer:

- Lipophilicity (logP): Methyl groups at positions 1 and 3 increase logP by ~0.5–0.7 units compared to unsubstituted pyrazoles, enhancing membrane permeability .

- Solubility: The cinnamamide moiety introduces π-π stacking, reducing aqueous solubility. Use co-solvents (DMSO:PBS, 1:9) for in vitro assays .

- Stability: 1,3-Dimethyl substitution prevents tautomerization, improving stability in acidic/basic media (pH 2–10) .

Advanced: What experimental strategies are recommended for elucidating enzyme inhibition mechanisms involving this compound?

Answer:

- Kinetic Assays: Use a fluorogenic substrate (e.g., Dabcyl-Edans peptide for proteases) to measure initial velocity (V₀) under varying inhibitor concentrations. Fit data to a Morrison tight-binding model to calculate Kᵢ .

- X-ray Crystallography: Co-crystallize the compound with the target enzyme (e.g., SARS-CoV-2 Mpro) and refine structures using SHELXL (CCDC deposition recommended) .

- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) contributions .

Basic: How can purity and structural integrity be validated during synthesis?

Answer:

- HPLC-PDA: Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; purity >95% required for biological testing .

- Elemental Analysis: Match calculated vs. observed C, H, N values (±0.4% tolerance) .

- Mp Consistency: Compare melting points with literature (e.g., 145–148°C for analogous compounds) .

Advanced: How can structural dynamics (e.g., rotameric states) of the cinnamamide moiety impact biological activity?

Answer:

- Rotamer Analysis: Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to detect rotational barriers. NOESY can identify gauche/anti conformers .

- Biological Relevance: Anti-inflammatory activity in pyrazole derivatives correlates with a planar cinnamoyl conformation, enabling π-stacking with COX-2’s Tyr385 .

- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to predict dominant conformers in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.